L-Lysine 7-amido-4-methylcoumarin acetate salt
Overview
Description
L-Lysine 7-amido-4-methylcoumarin acetate salt is a fluorogenic substrate used in various biochemical assays. It is particularly valuable in enzyme detection and activity studies due to its ability to produce a fluorescent signal upon enzymatic cleavage . This compound is widely used in research involving aminopeptidase enzymes, which play crucial roles in protein metabolism and regulation .
Mechanism of Action
- The affected pathways include those related to blood clotting, fibrinolysis, and antithrombotic drug development .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
L-Lysine 7-amido-4-methylcoumarin acetate salt is a substrate for aminopeptidase B . Upon cleavage of aminopeptidase B, a blue fluorescent solution results .
Cellular Effects
The cellular effects of this compound are primarily due to its role as a substrate for aminopeptidase B . The cleavage of this substrate by the enzyme results in a blue fluorescent solution, which can be used to detect the presence of the enzyme in cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with aminopeptidase B . This enzyme cleaves the substrate, resulting in a blue fluorescent solution .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is used as a substrate for aminopeptidase B . The cleavage of this substrate by the enzyme results in a blue fluorescent solution, which can be observed over time .
Metabolic Pathways
This compound is involved in the metabolic pathway of aminopeptidase B . The enzyme cleaves the substrate, resulting in a blue fluorescent solution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine 7-amido-4-methylcoumarin acetate salt involves the coupling of L-lysine with 7-amido-4-methylcoumarin. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond . The reaction is carried out under mild conditions, usually at room temperature, to prevent the degradation of the sensitive coumarin moiety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity . The final product is typically purified using chromatographic techniques and crystallized to obtain a high-quality, stable compound .
Chemical Reactions Analysis
Types of Reactions
L-Lysine 7-amido-4-methylcoumarin acetate salt primarily undergoes enzymatic cleavage reactions. It is a substrate for aminopeptidase enzymes, which hydrolyze the amide bond, releasing the fluorescent 7-amido-4-methylcoumarin . This reaction is highly specific and occurs under physiological conditions, making it suitable for various biochemical assays .
Common Reagents and Conditions
The enzymatic cleavage of this compound requires the presence of aminopeptidase enzymes. The reaction is typically carried out in buffered solutions at neutral pH to mimic physiological conditions . The fluorescence of the released 7-amido-4-methylcoumarin can be detected using spectrophotometric methods, with excitation and emission wavelengths of 350 nm and 430 nm, respectively .
Major Products Formed
The primary product formed from the enzymatic cleavage of this compound is 7-amido-4-methylcoumarin, which exhibits strong fluorescence . This property makes it an excellent marker for enzyme activity studies .
Scientific Research Applications
L-Lysine 7-amido-4-methylcoumarin acetate salt has a wide range of applications in scientific research:
Comparison with Similar Compounds
L-Lysine 7-amido-4-methylcoumarin acetate salt is unique due to its specific interaction with aminopeptidase enzymes and its strong fluorescent signal upon cleavage . Similar compounds include:
L-Leucine 7-amido-4-methylcoumarin hydrochloride: Another fluorogenic substrate used for detecting leucine aminopeptidase activity.
L-Alanine 7-amido-4-methylcoumarin trifluoroacetate salt: Used for studying alanine aminopeptidase activity.
L-Tyrosine 7-amido-4-methylcoumarin: Employed in assays for tyrosine aminopeptidase.
These compounds share similar structures and functions but differ in their specificity for various aminopeptidase enzymes .
Properties
IUPAC Name |
acetic acid;(2S)-2,6-diamino-N-(4-methyl-2-oxochromen-7-yl)hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3.C2H4O2/c1-10-8-15(20)22-14-9-11(5-6-12(10)14)19-16(21)13(18)4-2-3-7-17;1-2(3)4/h5-6,8-9,13H,2-4,7,17-18H2,1H3,(H,19,21);1H3,(H,3,4)/t13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJKEVUJJYOHPM-ZOWNYOTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)N.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)N.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647386 | |
Record name | Acetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201853-23-8 | |
Record name | Acetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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